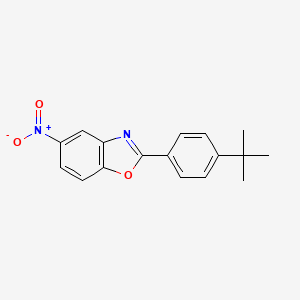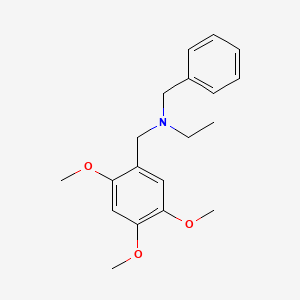![molecular formula C19H17N5O B5707491 N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EPPP) is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of PPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPP has been reported to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and apoptosis. PPP has also been reported to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cGMP levels in cells.
Biochemical and Physiological Effects:
PPP has been reported to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. PPP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. PPP has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
PPP has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, PPP also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Careful consideration should be given to the selection of appropriate experimental models and dosages when using PPP in lab experiments.
将来の方向性
There are several future directions for research on PPP, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the study of its mechanism of action and signaling pathways. Additionally, further research is needed to understand the potential toxicological effects of PPP and to identify appropriate dosage regimens for its use in humans.
In conclusion, PPP is a promising chemical compound with potential applications in various fields of scientific research. The synthesis method of PPP has been optimized, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of PPP as a therapeutic agent and to identify appropriate dosages for its use in humans.
合成法
The synthesis of PPP involves a multi-step process, which includes the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 4-ethoxyphenylacetamide. This intermediate is then reacted with phenylhydrazine to form 4-ethoxyphenylhydrazine, which is further reacted with 2,4-diaminopyrimidine-5-carbaldehyde to form PPP. The synthesis method of PPP has been optimized to improve yield and purity, and it has been reported in various research articles.
科学的研究の応用
PPP has been reported to have potential applications in various fields of scientific research. In medicinal chemistry, PPP has been investigated as a potential drug candidate for the treatment of cancer, inflammatory diseases, and neurological disorders. In drug discovery, PPP has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. In biological research, PPP has been used as a tool compound to study the role of various enzymes and signaling pathways in cellular processes.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-25-16-10-8-14(9-11-16)23-18-17-12-22-24(19(17)21-13-20-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBHXQTAHIDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)